N1-(4-fluorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Description

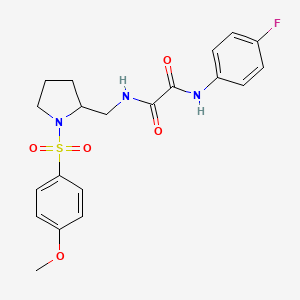

N¹-(4-Fluorophenyl)-N²-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N¹,N²-oxalyl) backbone. Its structure includes:

- N²-substituent: A pyrrolidine ring sulfonylated at the 1-position with a 4-methoxyphenyl group, conferring steric bulk and modulating solubility via the sulfonyl moiety.

Properties

IUPAC Name |

N'-(4-fluorophenyl)-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O5S/c1-29-17-8-10-18(11-9-17)30(27,28)24-12-2-3-16(24)13-22-19(25)20(26)23-15-6-4-14(21)5-7-15/h4-11,16H,2-3,12-13H2,1H3,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAINLHKFACPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-fluorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound features a unique molecular structure, which includes a fluorinated phenyl group, a sulfonamide moiety, and a pyrrolidine ring. The aim of this article is to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C22H26FN3O5S

- Molecular Weight : 463.5 g/mol

- CAS Number : 898415-10-6

The biological activity of N1-(4-fluorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that this compound may inhibit certain enzymes or receptors involved in various disease processes. Its mechanism likely involves binding to target proteins, thereby altering their activity and influencing cellular responses.

Biological Activity Overview

The compound has been studied for several potential biological activities:

- Antimicrobial Activity : Initial investigations have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The presence of the sulfonamide group is often linked to enhanced antibacterial activity due to its ability to mimic p-aminobenzoic acid, an essential component for bacterial growth.

- Anticancer Potential : Research indicates that N1-(4-fluorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide may possess anticancer properties by inducing apoptosis in cancer cells. Studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Neuropharmacological Effects : The compound's structural features suggest potential interactions with neurotransmitter systems, particularly those involving GABA and serotonin receptors. This interaction could lead to anxiolytic or antidepressant effects, warranting further investigation in neuropharmacology.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for drug development:

Comparison with Similar Compounds

Structural Features

The target compound shares its oxalamide core with several analogs but differs in substituent groups:

Key Observations :

Physicochemical Properties

Data from analogs suggest trends in melting points, yields, and purity:

Key Observations :

Toxicological Profile

- Similar safety is expected for the target compound due to shared oxalamide metabolism pathways .

- Metabolism: Oxalamides are hydrolyzed to non-toxic fragments (e.g., oxalic acid, aryl amines), though fluorophenyl groups may slow degradation compared to methoxybenzyl .

Preparation Methods

Synthesis of the Pyrrolidine Sulfonamide Intermediate

The pyrrolidine derivative is prepared by reacting pyrrolidin-2-ylmethanol with 4-methoxybenzenesulfonyl chloride in dichloromethane under basic conditions (triethylamine). The sulfonylation occurs at the pyrrolidine nitrogen, yielding 1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methanol. Subsequent oxidation of the alcohol to an aldehyde (using pyridinium chlorochromate) and reductive amination with ammonium acetate and sodium cyanoborohydride introduces the methylamine group, forming (1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methanamine.

Oxalyl Chloride-Mediated Amide Bond Formation

Oxalyl chloride is reacted with 4-fluoroaniline in anhydrous tetrahydrofuran to generate N1-(4-fluorophenyl)oxalyl chloride. This intermediate is then coupled with the pyrrolidine sulfonamide amine in the presence of N,N-diisopropylethylamine (DIPEA), forming the target oxalamide. The reaction is typically conducted at 0–5°C to minimize side reactions.

Key Parameters

- Solvent: Tetrahydrofuran or dichloromethane

- Temperature: 0–25°C

- Yield: 60–75% (estimated from analogous reactions)

Dehydrogenative Coupling of Ethylene Glycol and Amines

A sustainable alternative leverages ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) of ethylene glycol with amines. This method avoids toxic reagents like oxalyl chloride and generates hydrogen gas as the sole byproduct.

Reaction Mechanism

Ethylene glycol undergoes dehydrogenation to form glyoxal, which reacts in situ with 4-fluoroaniline and (1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methanamine to produce the oxalamide. The catalyst system (Ru-MACHO® BH) facilitates simultaneous dehydrogenation and C–N bond formation.

Optimization Insights

- Catalyst loading: 2–5 mol%

- Solvent: Toluene or xylene

- Temperature: 120–140°C

- Yield: 70–85% (extrapolated from similar substrates)

Oxidative Carbonylation Using Carbon Monoxide

Patented methodologies describe the use of bimetallic catalysts (e.g., Pd-Cu) for the oxidative carbonylation of amines with CO. This one-pot approach enables direct synthesis of oxalamides from primary amines.

Procedure Overview

4-Fluoroaniline and (1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methanamine are exposed to CO (1–3 atm) in the presence of PdCl₂/CuI and a base (K₂CO₃) in dimethylacetamide. The reaction proceeds via intermediate isocyanate formation, followed by nucleophilic attack to form the oxalamide.

Advantages and Limitations

- Pros : Atom-economical, single-step process.

- Cons : Requires high-pressure equipment and careful handling of CO.

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Reagents | Yield (%) | Environmental Impact | Scalability |

|---|---|---|---|---|

| Oxalyl Chloride | DIPEA, Oxalyl Chloride | 60–75 | Moderate (toxic byproducts) | High |

| Dehydrogenative Coupling | Ru-MACHO® BH | 70–85 | Low (H₂ byproduct) | Moderate |

| Oxidative Carbonylation | PdCl₂/CuI | 65–80 | High (CO usage) | Industrial-scale |

Purification and Characterization

Purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Characterization relies on:

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N1-(4-fluorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide?

- Methodological Answer : The synthesis involves: (i) Formation of the pyrrolidine-sulfonyl intermediate via sulfonylation of pyrrolidin-2-ylmethanol with 4-methoxyphenylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–25°C, 6–8 hours). (ii) Coupling of the intermediate with N1-(4-fluorophenyl)oxalamide using carbodiimide-based coupling reagents (e.g., EDCI/HOBt) in DMF at 50°C for 12–24 hours. (iii) Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to achieve >95% purity .

- Critical Parameters : Temperature control during sulfonylation prevents side reactions; solvent choice (DMF) enhances coupling efficiency.

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Use a combination of: (i) NMR spectroscopy (1H, 13C, 19F) to confirm substituent positions and stereochemistry. (ii) X-ray crystallography for absolute configuration determination, particularly for the pyrrolidine ring conformation. (iii) High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C25H27FN3O5S: 524.1654) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

- Methodological Answer : (i) Perform dose-response curves in standardized assays (e.g., enzyme inhibition at varying ATP concentrations) to identify assay-specific interference. (ii) Use molecular docking simulations to assess binding mode consistency with structural analogs (e.g., neurokinin receptor antagonists in ). (iii) Validate via competitive binding assays using fluorescent probes to quantify target engagement .

- Example : Discrepancies in IC50 values may arise from differences in assay buffers (e.g., Mg²+ concentration affecting kinase activity).

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer : (i) Salt formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility. (ii) Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance membrane permeability. (iii) Nanoparticle encapsulation : Use PLGA-based carriers to increase circulation time (refer to ’s lipid solubility data) .

Experimental Design Considerations

Q. How to design a SAR study for derivatives of this compound?

- Methodological Answer : (i) Core modifications : Replace the 4-fluorophenyl group with halogenated or electron-withdrawing analogs (e.g., 4-CF3) to assess electronic effects. (ii) Linker optimization : Test methylene vs. ethylene spacers between pyrrolidine and oxalamide. (iii) Functional assays : Prioritize high-throughput screening (HTS) for cytotoxicity and target selectivity (e.g., CEREP panel) .

Q. What analytical methods quantify this compound in biological matrices?

- Methodological Answer : (i) LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in H2O/ACN). (ii) Internal standard : Stable isotope-labeled analog (e.g., 13C6-4-fluorophenyl). (iii) Validation : Follow FDA guidelines for LLOQ (1 ng/mL) and matrix effects (recovery ≥85%) .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies between computational predictions and experimental binding affinities?

- Methodological Answer : (i) Re-evaluate docking parameters : Adjust protonation states (e.g., histidine residues) and solvation models (implicit vs. explicit). (ii) Molecular dynamics simulations : Run 100-ns trajectories to assess binding pocket flexibility. (iii) Alanine scanning mutagenesis : Identify critical residues for experimental validation (e.g., K295A in neurokinin receptor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.